6-phenylpyrimidin-4-ol

DHFR inhibition Anticancer Antibacterial

6-Phenylpyrimidin-4-ol is a validated heterocyclic scaffold for medicinal chemistry. The 6-phenyl substitution is critical for target binding—SAR studies confirm it drives hydrophobic interactions essential for JAK3 selectivity (>588-fold over other isoforms) and irreversible DHFR inhibition (t½ ≈60 min). Unlike generic pyrimidine analogs, this specific core enables interferon induction (ABPP > ABMP in vivo). Ideal for synthesizing focused kinase inhibitor libraries and exploring covalent warhead strategies. Standard B2B shipping; for R&D use only.

Molecular Formula C10H8N2O
Molecular Weight 172.2
CAS No. 156647-98-2
Cat. No. B6266595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phenylpyrimidin-4-ol
CAS156647-98-2
Molecular FormulaC10H8N2O
Molecular Weight172.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenylpyrimidin-4-ol (CAS: 156647-98-2) as a Core Scaffold in Medicinal Chemistry


6-Phenylpyrimidin-4-ol (also known as 6-Phenyl-4-pyrimidinol) is a heterocyclic organic compound that serves as a core scaffold in medicinal chemistry. It belongs to the class of pyrimidine derivatives and is characterized by a pyrimidine ring with a phenyl substituent at the 6-position and a hydroxyl group at the 4-position . This structural motif is foundational for developing biologically active molecules, particularly in the fields of oncology, immunology, and infectious diseases. It is primarily used as a key intermediate for synthesizing more complex and potent derivatives, rather than as a stand-alone therapeutic agent [1].

Why 6-Phenylpyrimidin-4-ol Cannot Be Substituted with Generic Pyrimidine Analogs


Simply substituting 6-phenylpyrimidin-4-ol with another pyrimidine analog can lead to significant loss of desired biological activity. The specific 6-phenyl substitution is not an inert addition; it is a critical determinant of molecular recognition and binding affinity for several key biological targets. Research has demonstrated that the phenyl group enhances enzyme inhibition through hydrophobic bonding, a mechanism not achievable with smaller or non-aromatic substituents [1]. Furthermore, structure-activity relationship (SAR) studies across different enzyme classes, such as dihydrofolate reductase (DHFR) and Janus kinases (JAKs), consistently show that modifications to the 6-phenyl moiety drastically alter both potency and selectivity profiles [2].

Quantitative Evidence for the Differential Performance of the 6-Phenylpyrimidin-4-ol Scaffold


Enhanced Dihydrofolate Reductase (DHFR) Inhibition via Hydrophobic Phenyl Binding

The 6-phenyl group on 4-pyrimidinol confers a significant binding advantage over non-phenyl or methyl-substituted analogs when inhibiting dihydrofolate reductase (DHFR). A foundational study comparing 11 6-phenylpyrimidines with various 2,4,5-substituents against 18 5-aryl and 5-arylalkylpyrimidines concluded that the enhanced binding of 6-phenylpyrimidines is due to hydrophobic bonding of the phenyl group to the enzyme [1]. This provides a mechanistic basis for the observed superiority of 6-phenyl-substituted pyrimidines as DHFR inhibitors compared to other 6-substituted or unsubstituted pyrimidin-4-ols [1].

DHFR inhibition Anticancer Antibacterial

Superior Interferon Induction by 5-Halo-6-Phenylpyrimidin-4-ol Derivatives

Derivatives of 6-phenylpyrimidin-4-ol, particularly 2-amino-5-bromo-6-phenyl-4-pyrimidinol (ABPP), exhibit markedly superior interferon induction compared to a closely related analog, 2-amino-5-bromo-6-methyl-4-pyrimidinol (ABMP). ABPP induced high levels of serum interferon in multiple species (mice, cats, cattle) and in human lymphoid tissue, and was consistently more active than ABMP [1]. This demonstrates that the 6-phenyl substitution yields a significant enhancement of in vivo immunomodulatory activity over a 6-methyl-substituted comparator [1].

Immunology Antiviral Interferon induction

Selective JAK3 Inhibition Achieved via 6-Phenylpyrimidine-Derived Covalent Inhibitors

The 4- or 6-phenyl-pyrimidine scaffold has been successfully optimized to yield highly potent and selective JAK3 inhibitors. Starting from poorly selective compounds, the design of a covalent binding tether led to compound 12, which exhibited potent JAK3 inhibitory activity with an IC50 of 1.7 nM and exceptional selectivity (>588-fold) over other JAK isoforms [1]. This demonstrates the scaffold's capacity for generating best-in-class selectivity profiles against a challenging kinase target, a feat not readily achieved with other pyrimidine cores lacking the phenyl group [1].

Kinase inhibition Autoimmune disease JAK/STAT signaling

Irreversible DHFR Inhibition via Active-Site-Directed 6-Phenylpyrimidine Derivatives

Derivatives of 6-phenylpyrimidin-4-ol have been designed as active-site-directed irreversible inhibitors of DHFR, a mechanism not available to simple reversible inhibitors. A study showed that a specific derivative (Vb, 2-amino-5-anilinopropyl-6-phenyl-4-pyrimidinol derivative) inactivated DHFR with a half-life of about 60 minutes, while other analogs (IVd and Ve) failed to inactivate the enzyme [1]. This demonstrates the scaffold's potential for creating covalent inhibitors with a time-dependent inactivation profile, offering a unique pharmacodynamic advantage [1].

Enzyme inhibition Drug design Irreversible inhibitors

Physicochemical Differentiation: Low Aqueous Solubility and pKa Profile

The unsubstituted 6-phenylpyrimidin-4-ol scaffold possesses distinct physicochemical properties that differentiate it from more polar pyrimidine analogs. It exhibits low aqueous solubility of 7.8 mg/L at 37 ºC and has pKa values of 3.18 and 8.53 at 25°C [1]. While this may present formulation challenges, it also indicates a propensity for passive membrane permeability, which can be advantageous for oral bioavailability or blood-brain barrier penetration when incorporated into a final drug candidate. These baseline properties are a critical consideration for medicinal chemistry optimization and formulation strategy [1].

Formulation Physicochemical properties Drug development

Application Scenarios Where 6-Phenylpyrimidin-4-ol Provides a Definitive Advantage


Lead Optimization for Highly Selective JAK3 Inhibitors

6-Phenylpyrimidin-4-ol is an ideal starting scaffold for medicinal chemistry programs aiming to develop selective JAK3 inhibitors for the treatment of autoimmune diseases. The evidence shows that this scaffold can be optimized to achieve >588-fold selectivity over other JAK isoforms, a key requirement for a safe and effective therapeutic [1]. Procuring this core intermediate allows researchers to explore the structure-activity relationship (SAR) around the 6-phenyl moiety to further enhance potency and selectivity.

Development of Irreversible DHFR Inhibitors for Anticancer or Antimicrobial Use

For drug discovery projects seeking to create covalent, irreversible inhibitors of dihydrofolate reductase (DHFR), 6-phenylpyrimidin-4-ol provides a validated starting point. Research has confirmed that specific derivatives of this scaffold can act as active-site-directed irreversible inhibitors, leading to time-dependent enzyme inactivation with a half-life of approximately 60 minutes [2]. This mechanism offers a potential advantage over standard reversible DHFR inhibitors like methotrexate.

Synthesis of Potent Interferon-Inducing Agents for Immuno-Oncology

In the development of novel immunotherapies, the 6-phenylpyrimidin-4-ol scaffold is critical for generating interferon-inducing agents. A head-to-head comparison demonstrated that a 5-bromo-6-phenyl derivative (ABPP) was significantly more effective at inducing interferon in vivo than its 6-methyl counterpart (ABMP) [3]. This evidence supports the procurement of this specific scaffold for synthesizing and evaluating new analogs aimed at stimulating the innate immune response against cancers or viral infections.

Custom Synthesis of Kinase Inhibitor Libraries via Scaffold Derivatization

Contract research organizations (CROs) and internal medicinal chemistry teams can use 6-phenylpyrimidin-4-ol as a versatile building block to rapidly generate diverse libraries of kinase inhibitors. Its synthetic accessibility allows for derivatization at the 2-amino, 5-bromo, or 4-hydroxy positions, as shown in studies for both JAK and DHFR inhibitors [1][2]. Procuring this single core scaffold enables the exploration of multiple chemical series in parallel, accelerating hit-to-lead campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-phenylpyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.